Oxantel Pamoate

説明

See also: Oxantel (has active moiety).

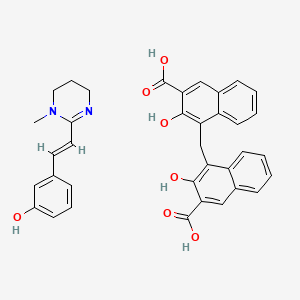

Structure

2D Structure

特性

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAINFUFGBHBA-UETGHTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68813-55-8 | |

| Record name | Oxantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXANTEL PAMOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxantel Pamoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxantel Pamoate, a tetrahydropyrimidine derivative, is a potent anthelmintic agent with significant efficacy against Trichuris trichiura (whipworm). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for research and development purposes. Detailed experimental protocols for its synthesis and in vivo evaluation are presented, alongside a consolidation of key quantitative data from preclinical and clinical studies. This document aims to serve as a foundational resource for researchers investigating novel anthelmintic therapies and exploring the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound is a two-stage process involving the preparation of the active pharmaceutical ingredient, Oxantel, followed by its salt formation with Pamoic Acid.

Synthesis of Pamoic Acid

Pamoic acid is synthesized via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.

Experimental Protocol: Synthesis of Pamoic Acid

-

Reaction Setup: In a reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.

-

Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde (or paraformaldehyde).

-

Reaction Conditions: Heat the mixture to 58-62°C and maintain this temperature for approximately 30 minutes. The reaction is then heated further to 95-105°C for 2.5-3.5 hours.

-

Work-up and Purification: After cooling, the resulting precipitate is filtered, washed, and dried to yield Pamoic Acid.

Synthesis of Oxantel

Oxantel, chemically known as 3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol, is a tetrahydropyrimidine derivative. Its synthesis involves the condensation of a substituted pyrimidine with a phenol derivative.

Experimental Protocol: Synthesis of Oxantel

-

Activation of the Carboxylic Acid: 3-Hydroxycinnamic acid is activated, for example, by conversion to its corresponding acid chloride or by using a peptide coupling agent.

-

Condensation Reaction: The activated 3-hydroxycinnamic acid derivative is reacted with N-methyl-1,3-propanediamine in an appropriate solvent.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrahydropyrimidine ring of Oxantel.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure Oxantel base.

Formation of this compound Salt

The final step is the formation of the pamoate salt by reacting Oxantel base with Pamoic Acid.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve equimolar amounts of Oxantel base and Pamoic Acid in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a heated alcohol.

-

Salt Formation: Stir the solution to allow for the acid-base reaction and subsequent precipitation of this compound.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₃₂N₂O₇ | [1] |

| Molecular Weight | 604.65 g/mol | [1] |

| CAS Number | 68813-55-8 | [1] |

| Appearance | White to Off-white Solid | [2] |

| Melting Point | >247°C (decomposes) | [2] |

| Solubility | Soluble in DMSO (with heating), slightly soluble in Methanol (with heating) | [2] |

| Storage | Store at 4°C, sealed and away from moisture | |

| IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | [1] |

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] This interaction leads to the opening of ion channels, causing a depolarizing neuromuscular blockade. The resulting spastic paralysis of the worms leads to their expulsion from the host's gastrointestinal tract.[3]

References

A Technical Guide to the Pharmacokinetics and Low Systemic Bioavailability of Oxantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of oxantel pamoate, with a specific focus on the factors contributing to its characteristically low systemic bioavailability. This compound is an anthelmintic agent effective against intestinal nematodes, particularly Trichuris trichiura (whipworm).[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract, a feature directly linked to its minimal absorption into systemic circulation.[1][3][4] This document synthesizes available preclinical data, details experimental methodologies, and presents visual workflows to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are defined by its poor absorption from the GI tract, leading to negligible systemic exposure and a favorable safety profile.[1][3] The drug primarily acts locally on parasites within the gut.[1][3][4]

Absorption and Bioavailability

Following oral administration, this compound is only poorly absorbed.[5] A preclinical study in rats demonstrated that after a high oral dose, the plasma concentrations of oxantel remained below the limit of quantification, underscoring its very low systemic bioavailability.[3][5] This is a deliberate characteristic of the pamoate salt formulation, which is designed to limit absorption and maximize drug concentration at the site of infection in the intestine.[6][7]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Species | Administration Route | Dose (mg/kg) | Pharmacokinetic Parameter | Result | Reference |

|---|

| Rat | Oral (Single Dose) | 100 | Plasma Concentration | Below Lower Limit of Quantification (<0.4 µg/mL) at all measured time points (0.25h to 33h) |[3][4] |

Distribution

Given its minimal absorption, the distribution of this compound into systemic circulation and peripheral tissues is negligible. The compound is primarily confined to the gastrointestinal lumen, where it exerts its anthelmintic effect by acting as a selective agonist on the nicotinic acetylcholine receptors of the parasite, causing spastic paralysis and subsequent expulsion.[1][3][8]

Metabolism

In vitro studies using intestinal microsomes from both rats and humans have shown that this compound is metabolically stable.[3][4] This intrinsic stability means the drug is unlikely to be significantly degraded by metabolic enzymes within the enterocytes before it can act on the parasites.[3] While some in vitro studies have noted moderate inhibition of cytochrome P450 enzymes CYP2C9 and CYP2D6, this is not considered clinically significant due to the extremely low systemic concentrations achieved in vivo.[4][5]

Table 2: In Vitro Metabolic Stability of this compound

| System | Parameter | Result | Interpretation | Reference |

|---|---|---|---|---|

| Rat Intestinal Microsomes | Half-life (t½) | > 120 minutes | Metabolically Stable | [3] |

| Human Intestinal Microsomes | Half-life (t½) | > 120 minutes | Metabolically Stable |[3] |

Excretion

Consistent with its poor absorption, this compound is predominantly excreted unchanged in the feces.[9] Minimal renal clearance is expected due to the low levels of the drug in systemic circulation.

Factors Contributing to Low Systemic Bioavailability

The low systemic bioavailability of this compound is a multi-factorial property stemming from its physicochemical characteristics and poor membrane permeability.

-

Pamoate Salt Formulation: Oxantel is administered as a pamoate (embonate) salt, which has very poor water solubility.[6][7] This low solubility limits the dissolution of the drug in the GI fluid, which is a prerequisite for absorption across the intestinal wall.[7]

-

Low Membrane Permeability: In addition to its low solubility, the oxantel molecule itself exhibits low permeability across the intestinal epithelium.[1][3][4] This has been confirmed in in vitro studies using Caco-2 cells, a standard model for predicting human intestinal absorption.[4]

Caption: Logical flow of factors leading to low systemic bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This study was designed to measure the systemic exposure of this compound following oral administration in a rodent model.

-

Subjects: Wistar rats (non-GLP study).[3]

-

Dosing: A single oral gavage dose of 100 mg/kg this compound was administered, co-administered with 100 mg/kg albendazole.[3]

-

Blood Sampling: Blood samples were collected via tail vein at multiple time points: 0.25, 0.5, 1, 2, 4, 6, 8, 10, 24, and 33 hours post-administration.[3]

-

Sample Processing: Blood was processed to plasma for analysis.

-

Analytical Method: Plasma concentrations of oxantel were determined using a validated bioanalytical method (details not specified in the reference), with a reported Lower Limit of Quantification (LLOQ) of 0.4 µg/mL.[3]

References

- 1. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical characteristics of the trichuricidal drug this compound and clinical development plans: A review | DNDi [dndi.org]

- 3. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. Oxantel - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

A Technical Guide to the Selective Activity of Oxantel Pamoate Against Trichuris trichiura

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Infections with the soil-transmitted helminth (STH) Trichuris trichiura, or whipworm, affect an estimated 465 million people globally, posing a significant public health challenge.[1] Standard anthelmintic treatments, such as albendazole and mebendazole, exhibit disappointingly low efficacy against this parasite when administered in single doses.[1][2][3][4] Oxantel pamoate, a tetrahydropyrimidine derivative first discovered in the 1970s, has re-emerged as a compound of critical interest due to its pronounced and selective trichuricidal properties.[3][5] This document provides an in-depth technical overview of the molecular basis for this compound's selective activity, supported by quantitative efficacy data and detailed experimental protocols. The primary mechanism of action is its potent agonistic activity on a novel, parasite-specific subtype of nicotinic acetylcholine receptor (nAChR), leading to spastic paralysis and expulsion of the worm.

Core Mechanism: Selective Agonism of Trichuris Nicotinic Acetylcholine Receptors

The selective efficacy of this compound against Trichuris trichiura is rooted in its specific interaction with the neuromuscular signaling of the parasite. Unlike its structural analogue, pyrantel, which is ineffective against whipworm, oxantel acts as a potent agonist on a specific class of nAChRs unique to Trichuris species.[6][7]

Molecular Target: Research has identified a novel ACR-16-like subunit in Trichuris suis (pig whipworm) and Trichuris muris (mouse model) that forms a homomeric nAChR.[7][8][9][10] This receptor, which can be described as an O-AChR (Oxantel-sensitive Acetylcholine Receptor) subtype, is distinct from those found in other nematodes.[7][11]

Signaling Pathway:

-

Binding: this compound binds to this unique homomeric ACR-16-like receptor located on the parasite's muscle cells.[5][12]

-

Channel Activation: This binding event activates the ligand-gated ion channel, causing an influx of cations.

-

Depolarization: The ion influx leads to the depolarization of the muscle cell membrane.

-

Spastic Paralysis: Sustained depolarization results in irreversible muscle contraction and a state of spastic paralysis.[5][12][13]

-

Expulsion: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5][12]

The selectivity arises because the nAChRs in other helminths, such as hookworms and Ascaris lumbricoides, do not share the same high affinity for oxantel.[10] For instance, the ACR-16-like receptor in T. muris is insensitive to pyrantel, explaining the differential spectrum of activity between these two closely related drugs.[8][10]

Caption: Mechanism of oxantel-induced spastic paralysis in Trichuris trichiura.

Quantitative Efficacy Data

The superior efficacy of this compound against Trichuris has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Comparative In Vivo Efficacy Against Trichuris Species

| Drug/Combination | Species | Dosage | Cure Rate (CR) | Egg Reduction Rate (ERR) | ED₅₀ | Reference(s) |

| This compound | T. trichiura | 20 mg/kg | 26.3% | 93.2% | - | [14][15][16] |

| This compound | T. trichiura | 15-30 mg/kg | 59-60% | 97.5-98.8% | - | [17] |

| This compound | T. muris | 10 mg/kg | - | - | 4.7 mg/kg | [2][3] |

| Oxantel-Albendazole | T. trichiura | 20 mg/kg Oxantel + 400 mg Albendazole | 31.2% | 96.0% | - | [14][15][18] |

| Albendazole | T. trichiura | 400 mg | 2.6% | 45.0% | - | [14][15][18] |

| Mebendazole | T. trichiura | 500 mg | 11.8% | 75.0% | - | [14][15][18] |

| Albendazole | T. muris | - | - | - | 345 mg/kg | [3] |

| Mebendazole | T. muris | - | - | - | 79 mg/kg | [3] |

Table 2: In Vitro Efficacy Against Trichuris muris

| Drug | Stage | IC₅₀ (µg/mL) | Reference(s) |

| This compound | L1 Larvae | 0.05 | [19] |

| Levamisole | L1 Larvae | 1.8 | [19] |

| Nitazoxanide | L1 Larvae | 4.4 | [19] |

| Mebendazole | L1 Larvae | > 50 (no effect) | [19] |

| Ivermectin | L1 Larvae | > 50 (no effect) | [19] |

Table 3: Efficacy Against Other Soil-Transmitted Helminths

| Drug | Species | Dosage | Efficacy Notes | Reference(s) |

| This compound | Hookworm (A. ceylanicum, N. americanus) | 10 mg/kg (in vivo) | Lacked activity. | [2][3] |

| This compound | A. lumbricoides | 20 mg/kg | Low efficacy. | [18] |

| Albendazole | Hookworm | 400 mg | High efficacy (59.8% CR). | [14][16] |

Detailed Experimental Protocols

The following sections describe the methodologies used to establish the selective activity and mechanism of this compound.

In Vivo Efficacy Assessment in the Trichuris muris Mouse Model

This protocol is standard for evaluating the in vivo activity of anthelmintics against a whipworm model.

Methodology:

-

Animal Model: C57BL/6J mice are typically used.

-

Infection: Mice are orally infected with approximately 200 embryonated T. muris eggs.

-

Treatment: On day 41 post-infection, a single oral dose of this compound (e.g., 1 to 10 mg/kg) is administered. A vehicle control group receives only the administration vehicle.

-

Worm Expulsion Rate (WER): Stool is collected for 72 hours post-treatment, and any expelled worms are counted.

-

Worm Burden Reduction (WBR): On day 7 post-treatment, mice are euthanized, and the ceca are examined to count the remaining worms.

-

Calculation: WBR is calculated by comparing the mean number of worms in the treated group to the control group. The ED₅₀ (Effective Dose for 50% reduction) is then calculated from dose-response data.[2][20]

Caption: Workflow for assessing in vivo efficacy against Trichuris muris.

In Vitro Larval Motility Assay

This assay determines the direct effect of a compound on parasite viability in a controlled environment.

Methodology:

-

Larval Preparation: First-stage larvae (L1) of T. muris are hatched from embryonated eggs.

-

Assay Setup: Approximately 25 L1 larvae are placed into each well of a 96-well plate in a suitable culture medium.

-

Drug Exposure: Serial dilutions of this compound (e.g., 0.01 to 50 µg/mL) are added to the wells. Control wells contain the highest concentration of the drug solvent (e.g., 0.5% DMSO).

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Motility Assessment: Larval motility is scored microscopically. Non-motile larvae are considered non-viable.

-

Data Analysis: The percentage of larval survival is plotted against drug concentration to calculate the IC₅₀ (Inhibitory Concentration for 50% effect).[19]

Caption: Workflow for the in vitro drug sensitivity assay on T. muris larvae.

Functional Characterization of nAChRs in Xenopus laevis Oocytes

This electrophysiological technique is essential for confirming the molecular target of a drug and characterizing its pharmacological properties.

Methodology:

-

Gene Identification & Cloning: The gene encoding the ACR-16-like subunit is identified from Trichuris cDNA and cloned into an expression vector.

-

cRNA Synthesis: The cloned DNA is transcribed in vitro to produce complementary RNA (cRNA).

-

Oocyte Injection: The cRNA is injected into Xenopus laevis oocytes, which then translate the RNA and express the ACR-16-like receptor on their cell membrane.

-

Electrophysiology: After a few days of incubation, a two-electrode voltage-clamp is used to measure the ionic currents across the oocyte membrane.

-

Agonist Application: The oocyte is perfused with solutions containing different cholinergic agonists (e.g., oxantel, pyrantel, acetylcholine, epibatidine) at various concentrations.

-

Data Recording & Analysis: The resulting currents (a direct measure of channel activation) are recorded. Dose-response curves are generated to determine the potency (EC₅₀) and efficacy of each agonist on the specific receptor subtype.[8][9][10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Activity of this compound monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review [repository.soilwise-he.eu]

- 5. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms | PLOS Pathogens [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. toku-e.com [toku-e.com]

- 14. 2minutemedicine.com [2minutemedicine.com]

- 15. This compound for Trichuris trichiura Infection [medscape.com]

- 16. publications.aap.org [publications.aap.org]

- 17. Efficacy and safety of this compound in school-aged children infected with Trichuris trichiura on Pemba Island, Tanzania: a parallel, randomised, controlled, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-albendazole for Trichuris trichiura infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Development of Oxantel: A Technical Guide for Researchers

An In-Depth Review of the Synthesis, Mechanism of Action, and Historical Significance of a Potent Anthelmintic

Abstract

Oxantel, a tetrahydropyrimidine derivative, represents a significant development in the field of anthelmintics, particularly for its targeted efficacy against the whipworm, Trichuris trichiura. Discovered in the early 1970s by Pfizer as a strategic molecular modification of its predecessor, pyrantel, Oxantel fills a critical gap in the therapeutic arsenal against soil-transmitted helminths. This technical guide provides a comprehensive overview of the discovery, historical development, chemical synthesis, and mechanism of action of Oxantel. It details the experimental protocols for its evaluation and presents key quantitative data on its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study and advancement of anthelmintic therapies.

Historical Development

The journey of Oxantel's development is rooted in the broader history of anthelmintic drug discovery, which saw significant advances in the mid-20th century.[1] The timeline below outlines the key milestones in the emergence of Oxantel.

Chemical Synthesis

Oxantel, with the chemical name 1-methyl-2-(3-hydroxystyryl)-1,4,5,6-tetrahydropyrimidine, is a structural analog of pyrantel. Its synthesis involves the condensation of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine with 3-hydroxybenzaldehyde. The original synthesis by Pfizer scientists, as described in their 1972 publication, provides a foundational method for its preparation. While the detailed, step-by-step industrial synthesis remains proprietary, the laboratory-scale synthesis can be conceptually outlined as a variation of the Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for forming carbon-carbon double bonds.

A plausible synthetic route involves the reaction of a phosphonium ylide or a phosphonate carbanion derived from a methylated tetrahydropyrimidine precursor with 3-hydroxybenzaldehyde.

Mechanism of Action: Cholinergic Agonism

Oxantel exerts its anthelmintic effect by acting as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. Specifically, it targets the N-subtype of these receptors, which are distinct from the L-subtype targeted by pyrantel and levamisole.[2][3] This receptor specificity is a key determinant of its narrow-spectrum activity, primarily against Trichuris.

The binding of Oxantel to the N-subtype nAChR, a ligand-gated ion channel on the muscle cells of the worm, mimics the action of the neurotransmitter acetylcholine (ACh), but with a much greater potency and persistence.[4] This leads to the following cascade of events:

-

Receptor Activation: Oxantel binds to the N-subtype nAChR on the nematode's muscle cell membrane.

-

Ion Channel Opening: This binding event triggers a conformational change in the receptor, opening the ion channel.

-

Cation Influx: The open channel allows a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell.

-

Depolarization: The influx of positive ions causes a sustained depolarization of the muscle cell membrane.

-

Spastic Paralysis: This persistent depolarization leads to uncontrolled muscle contraction, resulting in spastic paralysis of the worm.

-

Expulsion: The paralyzed worm is unable to maintain its position in the host's intestine and is subsequently expelled.

Quantitative Efficacy Data

The efficacy of Oxantel has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vivo Efficacy of Oxantel Pamoate Against Trichuris muris in Mice

| Dose (mg/kg) | Worm Burden Reduction (%) | Worm Expulsion Rate (%) | Reference |

| 10 | 92.5 | 88.4 | [5] |

| 5 | 81.1 | 78.2 | [5] |

| 2.5 | 13.5 | 24.3 | [5] |

| 1 | 0 | 1.5 | [5] |

| ED50 | 4.7 | - | [5] |

Table 2: Clinical Efficacy of this compound in Human Trichuriasis

| Treatment Regimen | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| This compound (10 mg/kg, single dose) | 38.2 | - | [6] |

| This compound-pyrantel pamoate (20 mg/kg) | 75 | 97 | [6] |

| This compound (20 mg/kg) | - | 85 |

Experimental Protocols

The evaluation of anthelmintic drugs like Oxantel relies on standardized in vivo and in vitro experimental protocols.

In Vivo Efficacy Testing in Trichuris muris-Infected Mice

This protocol is a standard model for assessing the efficacy of trichuricidal compounds.

Materials:

-

Trichuris muris embryonated eggs

-

Female mice (e.g., C57BL/6J)

-

This compound

-

Vehicle for suspension (e.g., 10% Tween 80 in 70% ethanol and water)[7]

-

Oral gavage needles

-

Dissection tools

-

Microscope

Procedure:

-

Infection: Mice are orally infected with approximately 200 embryonated T. muris eggs.

-

Treatment: On day 40 post-infection, a single oral dose of this compound, suspended in a suitable vehicle, is administered to the treatment group. A control group receives the vehicle only.[8]

-

Collection of Expelled Worms: Feces from each mouse are collected for 72 hours post-treatment, and the number of expelled worms is counted.

-

Collection of Remaining Worms: On day 7 post-treatment, mice are euthanized, and the cecum is removed to count the number of remaining adult worms.

-

Data Analysis: The Worm Burden Reduction (WBR) and Worm Expulsion Rate (WER) are calculated by comparing the worm counts in the treated group to the control group.

Kato-Katz Thick Smear Technique for Fecal Egg Count

The Kato-Katz technique is a widely used method for quantifying helminth eggs in fecal samples, allowing for the determination of infection intensity and the efficacy of anthelmintic treatment.

Materials:

-

Kato-Katz kit (template, screen, spatula)

-

Microscope slides

-

Hydrophilic cellophane strips soaked in glycerol-malachite green solution

-

Fresh fecal sample

-

Microscope

Procedure:

-

Sample Preparation: A small amount of fecal sample is pressed through the screen onto a piece of paper to remove large debris.

-

Template Application: The template is placed on a microscope slide, and the hole is filled with the sieved fecal matter, ensuring a standardized volume of feces.

-

Smear Preparation: The template is removed, leaving a cylinder of feces on the slide. This is covered with a glycerol-malachite green-soaked cellophane strip.

-

Clearing: The slide is inverted and pressed firmly to spread the fecal sample. The glycerol clears the fecal debris, making the helminth eggs more visible.

-

Microscopic Examination: The entire smear is examined under a microscope, and the number of Trichuris eggs is counted.

-

Calculation: The egg count is multiplied by a factor corresponding to the volume of the template to determine the number of eggs per gram of feces (EPG).

Conclusion

Oxantel stands as a testament to targeted drug design in the fight against neglected tropical diseases. Its discovery as a specific trichuricidal agent, born from the chemical modification of a broader-spectrum anthelmintic, highlights the importance of understanding structure-activity relationships in drug development. The mechanism of action, centered on the selective agonism of N-subtype nicotinic acetylcholine receptors, provides a clear rationale for its efficacy and narrow spectrum. With the growing concern over anthelmintic resistance, the re-evaluation and strategic use of established drugs like Oxantel, particularly in combination therapies, will be crucial for the continued control of soil-transmitted helminthiasis. This technical guide serves as a consolidated resource for researchers, providing the foundational knowledge necessary to further explore and leverage the therapeutic potential of this important anthelmintic.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 6. Oscillatory Ca2+ Signaling in the Isolated Caenorhabditis elegans Intestine: Role of the Inositol-1,4,5-trisphosphate Receptor and Phospholipases C β and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase and Nicotinic Acetylcholine Receptors in Schistosomes and Other Parasitic Helminths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Vitro Permeability Studies of Oxantel Pamoate Using Caco-2 Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive framework for conducting in vitro permeability studies of Oxantel Pamoate using the Caco-2 cell model. Due to the limited publicly available data on this specific application, this document serves as a detailed procedural whitepaper, outlining the necessary experimental protocols and data analysis techniques to assess the intestinal permeability of this compound.

Introduction: The Rationale for Caco-2 Permeability Studies of this compound

This compound is an anthelmintic agent used in the treatment of parasitic infections.[1][] Its classification as a Biopharmaceutics Classification System (BCS) class 4 drug suggests low solubility and low permeability, which can lead to variable and poor oral absorption.[3] Understanding the intestinal permeability of this compound is crucial for optimizing its oral bioavailability and therapeutic efficacy.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption.[4][5][6] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium.[6][7][8][9] Caco-2 cell permeability assays are instrumental in drug discovery for evaluating intestinal permeability and identifying potential transport mechanisms, such as passive diffusion and active transport.[7][10][11][12]

This technical guide outlines a robust methodology for assessing the permeability of this compound using the Caco-2 cell model, from cell culture and monolayer integrity assessment to transport studies and data interpretation.

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Successful Caco-2 permeability assays hinge on meticulous cell culture techniques to ensure the formation of a confluent and well-differentiated monolayer.

-

Cell Line: Caco-2 cells (passage number to be optimized and recorded).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. The medium should be replaced every 2-3 days.[9]

-

Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[9]

-

Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.[9]

-

Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size) in multi-well plates (e.g., 12- or 24-well format) at a density of approximately 1.5 x 10^5 cells/cm². The cells are then cultured for 21-29 days to allow for differentiation and formation of a polarized monolayer.

Assessment of Caco-2 Monolayer Integrity

Before initiating transport studies, it is imperative to confirm the integrity of the Caco-2 cell monolayer.

-

Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between cells. TEER values should be measured using a voltohmmeter before and after the transport experiment. A TEER value of ≥ 200 Ω·cm² is generally considered acceptable for permeability studies.[13]

-

Paracellular Marker Permeability: The permeability of a low-permeability paracellular marker, such as Lucifer yellow or radiolabeled mannitol, should be assessed. The apparent permeability coefficient (Papp) of the marker should be low and consistent across experiments, indicating a tight monolayer.

Transport Buffer

A physiologically relevant transport buffer should be used for the permeability assay.

-

Composition: Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer, supplemented with 25 mM glucose and buffered to pH 7.4 with HEPES, is commonly used.[9][13] For studies mimicking the conditions of the small intestine, a more acidic buffer (e.g., pH 6.5) can be used in the apical compartment.[11]

Bidirectional Permeability Assay

To investigate both passive permeability and the potential for active efflux, a bidirectional transport study is essential.[10]

-

Preparation of Dosing Solutions: A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO, given its poor aqueous solubility) and then diluted in the transport buffer to the final desired concentration.[] The final solvent concentration should be kept low (typically <1%) to avoid cytotoxicity.

-

Apical to Basolateral (A-to-B) Transport (Absorptive Direction):

-

Equilibrate the Caco-2 monolayers with pre-warmed transport buffer for 10-30 minutes at 37°C.[13]

-

Remove the buffer and add the dosing solution containing this compound to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[13]

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

-

-

Basolateral to Apical (B-to-A) Transport (Secretory Direction):

-

Follow the same equilibration steps as for the A-to-B transport.

-

Add the dosing solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

Incubate and collect samples from the apical compartment at the same time points as the A-to-B study.

-

Analytical Method

A sensitive and validated analytical method is required to quantify the concentration of this compound in the collected samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method due to its high sensitivity and specificity, allowing for the accurate quantification of low concentrations of the drug.[4] The method should be validated for linearity, accuracy, precision, and limit of quantification.

Data Presentation and Analysis

The primary endpoints of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio.

Calculation of Apparent Permeability Coefficient (Papp)

The Papp is calculated using the following equation:[10]

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment, in mol/s or µg/s).

-

A is the surface area of the cell monolayer (in cm²).

-

C0 is the initial concentration of the compound in the donor compartment (in mol/mL or µg/mL).

Calculation of Efflux Ratio

The efflux ratio is a key indicator of active transport, particularly P-glycoprotein (P-gp) mediated efflux. It is calculated as:[10]

Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]

Data Summary Tables

The quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Apparent Permeability Coefficients (Papp) of this compound

| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) ± SD |

| This compound | 10 | A-to-B | [Insert Data] |

| B-to-A | [Insert Data] | ||

| 50 | A-to-B | [Insert Data] | |

| B-to-A | [Insert Data] | ||

| Control Compounds | |||

| Propranolol (High Permeability) | 10 | A-to-B | [Insert Data] |

| Atenolol (Low Permeability) | 10 | A-to-B | [Insert Data] |

| Digoxin (P-gp Substrate) | 10 | A-to-B | [Insert Data] |

| B-to-A | [Insert Data] |

Table 2: Efflux Ratio of this compound

| Compound | Concentration (µM) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | 10 | [Insert Data] |

| 50 | [Insert Data] | |

| Digoxin (P-gp Substrate) | 10 | [Insert Data] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for Caco-2 Permeability Assay of this compound.

Caption: Workflow for Investigating Active Efflux of this compound.

Interpretation and Conclusion

The results from these studies will provide valuable insights into the intestinal permeability of this compound.

-

Low Papp (A-to-B) and Efflux Ratio ≈ 1: This would suggest that the poor absorption of this compound is primarily due to low passive permeability, a characteristic of BCS class 4 compounds.

-

Low Papp (A-to-B) and Efflux Ratio > 2: This would indicate that in addition to low passive permeability, active efflux mechanisms (e.g., P-gp) are contributing to the poor absorption of this compound.

The findings from this in vitro model can guide further drug development strategies, such as formulation optimization to enhance solubility and permeability, or the co-administration with inhibitors of efflux transporters to improve oral bioavailability. The Caco-2 cell model, when implemented with the rigorous protocols outlined in this guide, serves as an indispensable tool for characterizing the biopharmaceutical properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 3. Stability investigation of FCC-based tablets for oral suspension with caffeine and this compound as model drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. enamine.net [enamine.net]

- 12. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Oxantel Pamoate Against Trichuris muris

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichuris muris, a murine whipworm, serves as an excellent laboratory model for the human parasite Trichuris trichiura, the causative agent of trichuriasis. Effective screening of anthelmintic compounds is crucial for drug discovery and development. This document provides detailed protocols for two key in vitro assays for assessing the efficacy of compounds against T. muris: a first-stage larvae (L1) motility assay and an egg-hatching assay. Oxantel Pamoate, a known anthelmintic, is used here as an example compound to demonstrate the application of these protocols.

Data Presentation: Efficacy of this compound Against T. muris

The following tables summarize the in vitro efficacy of this compound against different life stages of T. muris.

| Assay Type | Life Stage | Parameter | Value | Reference |

| Larval Motility Assay | First-Stage Larvae (L1) | IC50 | 0.05 µg/mL | [1][2][3][4] |

| Egg-Hatching Assay | Embryonated Eggs | EC50 | 2-4 µM | [5][6] |

Experimental Protocols

Trichuris muris Life Cycle Maintenance and Egg Collection

To obtain the necessary life stages of T. muris for in vitro assays, a patent life cycle must be maintained in a suitable mouse model.

Materials:

-

SCID (Severe Combined Immunodeficient) mice or other susceptible strains (e.g., AKR/J)[7][8]

-

Infective embryonated T. muris eggs

-

Oral gavage needles[9]

-

Saturated NaCl solution

-

Standard laboratory animal housing and husbandry equipment

Protocol:

-

Infect SCID mice with a high dose of approximately 200 infective embryonated T. muris eggs via oral gavage.[9][10]

-

After 35 days post-infection, euthanize the mice and collect the cecum and colon.[7][10]

-

Isolate unembryonated eggs from the feces of infected mice.

-

Purify the eggs through flotation with saturated NaCl solution.[1]

-

Culture the eggs in tap water at room temperature for at least eight weeks to allow for embryonation.[1] Monitor embryonation microscopically.

First-Stage Larvae (L1) Motility Assay

This assay assesses the viability of T. muris first-stage larvae by observing their motility after exposure to the test compound.

Materials:

-

Embryonated T. muris eggs

-

Escherichia coli (E. coli) culture

-

RPMI 1640 medium, supplemented with 12.5 µg/mL amphotericin B, 500 units/mL penicillin, and 500 µg/mL streptomycin[1]

-

96-well plates

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Incubator (37°C)

-

Inverted microscope

Protocol:

a. Larval Hatching:

-

Incubate embryonated T. muris eggs (approximately 1200 eggs/mL) in RPMI medium containing a culture of viable E. coli (10^7-10^8 cells/mL) at 37°C for 2-4 hours.[1] This will induce hatching.

-

Determine the hatching rate microscopically. A successful induction should yield a hatching rate of approximately 70%.[1]

b. Motility Assay:

-

Prepare serial dilutions of this compound in RPMI medium. A suitable starting concentration range would be 0.01 to 50 µg/mL.[1] Use 0.5% DMSO as a vehicle control.[1]

-

Dispense approximately 25 freshly hatched L1 larvae in 50 µL of RPMI medium into each well of a 96-well plate.[1]

-

Add 50 µL of the prepared drug dilutions to the corresponding wells.

-

Incubate the plate at 37°C for 24 hours.[1]

-

After incubation, evaluate the viability of the larvae microscopically. Larvae are considered viable if they are motile and dead if they are immotile.[1]

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Egg-Hatching Assay

This assay evaluates the ability of a compound to inhibit the hatching of embryonated T. muris eggs.

Materials:

-

Embryonated T. muris eggs

-

E. coli culture grown in Luria Broth (LB) or Brain-Heart Infusion (BHI) media[5]

-

96-well plates

-

This compound

-

DMSO

-

Incubator (37°C)

-

Inverted microscope

Protocol:

-

Prepare serial dilutions of this compound. A suggested concentration range to test is 0.1 to 100 µM.

-

In a 96-well plate, combine the embryonated eggs, the E. coli culture (to induce hatching), and the different concentrations of this compound.

-

Include control wells with eggs and E. coli but no drug (positive control for hatching) and wells with a known hatching inhibitor or no bacteria (negative controls).

-

Incubate the plate at 37°C for 24 hours.[5]

-

Following incubation, determine the percentage of hatched eggs in each well by microscopic examination.

-

Calculate the percentage of hatching inhibition for each drug concentration and determine the EC50 value. This compound has been shown to have an EC50 value of 2-4 µM in this assay.[5][6]

Visualizations

Caption: Workflow for the T. muris L1 Motility Assay.

Caption: Workflow for the T. muris Egg-Hatching Assay.

References

- 1. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae. [susi.usi.ch]

- 5. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Trichuris muris Infection: A Model of Type 2 Immunity and Inflammation in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo culture of Trichuris muris [bio-protocol.org]

Application Notes and Protocols for Calculating IC50 and ED50 Values of Oxantel Pamoate in Helminth Models

Introduction

Oxantel pamoate is a tetrahydropyrimidine derivative anthelmintic agent known for its high efficacy against the whipworm, Trichuris trichiura.[1][2][3] Unlike broad-spectrum anthelmintics, oxantel is a narrow-spectrum drug with potent, selective effects on Trichuris species.[4] Its mechanism of action involves targeting the parasite's nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][3] The determination of the half-maximal inhibitory concentration (IC50) in vitro and the half-maximal effective dose (ED50) in vivo are critical steps in the preclinical evaluation of anthelmintic drugs like this compound. These parameters provide essential data on drug potency and efficacy, guiding dose selection for further development.

These application notes provide a summary of known IC50 and ED50 values for this compound and detailed protocols for their determination in common helminth models.

Mechanism of Action: Signaling Pathway

This compound functions as a potent agonist of a specific subtype of neuronal nicotinic acetylcholine receptors (N-type) located on the muscle cells of helminths.[1][5] Binding of oxantel to these receptors induces a sustained depolarization of the muscle cell membrane, leading to an excitatory blockage. This results in irreversible spastic paralysis of the worm, causing it to lose its grip on the intestinal wall and be expelled from the host.[1][6] This mode of action is particularly effective against whipworms.[4]

Caption: Mechanism of action of this compound in helminths.

Data Presentation: IC50 and ED50 Values

The following tables summarize the reported in vitro (IC50) and in vivo (ED50) efficacy of this compound against various helminth models.

Table 1: In Vitro IC50 Values of this compound

| Helminth Species | Developmental Stage | IC50 Value | Reference |

| Trichuris muris | L4 Larvae | 2.35 µg/mL (3.9 µM) | [1][4][7] |

| Necator americanus | Adult | 11.80 µg/mL | [5][7] |

Table 2: In Vivo ED50 Values of this compound

| Helminth Model | Host | ED50 Value | Reference |

| Trichuris muris | Mouse | 4.0 mg/kg | [1] |

| Trichuris muris | Mouse | 4.7 mg/kg | [5][7][8] |

| Trichuris muris | Mouse | 1.7 mg/kg | [5] |

Experimental Protocols

Protocol 1: In Vitro IC50 Determination using a Trichuris muris Larval Motility Assay

This protocol details the methodology for assessing the in vitro activity of this compound against the fourth-stage larvae (L4) of Trichuris muris.

Objective: To determine the IC50 value of this compound by measuring the inhibition of larval motility.

Principle: Larval viability is assessed by microscopic observation of motility after a 72-hour incubation period with serial dilutions of the drug. The IC50 is the concentration of the drug that inhibits the motility of 50% of the worms.

Materials:

-

T. muris L4 larvae (collected from infected mice intestines, days 26-28 post-infection)

-

This compound

-

RPMI 1640 medium, supplemented with 5% v/v amphotericin B and 1% v/v penicillin-streptomycin[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

Experimental Workflow Diagram

Caption: Workflow for in vitro IC50 determination.

Procedure:

-

Larvae Collection: Collect L4 stage T. muris larvae from the intestines of experimentally infected mice 26-28 days post-infection.[5]

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in supplemented RPMI medium to achieve a range of final concentrations (e.g., 0.15–600 µg/mL).[5] The final DMSO concentration in the wells should not exceed 1% and must be included in control wells.[5]

-

Plating: Transfer 3-4 larvae into each well of a 96-well plate containing 100 µL of pre-warmed supplemented RPMI medium.[5]

-

Drug Addition: Add 100 µL of the appropriate this compound dilution to each well. Include positive control (a known anthelmintic) and negative control (medium with DMSO only) wells.[5]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.[5]

-

Motility Assessment: At 24, 48, and 72 hours, evaluate the viability of the worms using an inverted microscope.[5] Use a motility scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal movement, 0 = dead/no movement).[5]

-

Data Analysis: For each concentration, calculate the percentage of motility inhibition relative to the negative control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo ED50 Determination in a Trichuris muris-Infected Mouse Model

This protocol describes the determination of the in vivo efficacy of this compound in mice infected with T. muris.

Objective: To determine the ED50 value of this compound by measuring the reduction in worm burden.

Principle: Infected mice are treated with varying doses of this compound. The efficacy is determined by comparing the number of worms remaining in the treated groups to the untreated control group. The ED50 is the dose that reduces the worm burden by 50%.

Materials:

-

Mice infected with T. muris (treatment administered on day 41 post-infection)[7]

-

This compound

-

Vehicle for oral gavage (e.g., water or a suitable suspension agent)

-

Oral gavage needles

-

Dissection tools

Experimental Workflow Diagram

Caption: Workflow for in vivo ED50 determination.

Procedure:

-

Infection and Grouping: Infect mice with T. muris. On day 40 post-infection, confirm infection via fecal egg counts and assign animals to treatment groups (n=4-5 mice per group) and a vehicle control group.[7]

-

Drug Administration: On day 41 post-infection, administer a single oral dose of this compound to each mouse in the treatment groups.[7] Use a range of doses to generate a dose-response curve (e.g., 1, 2.5, 5, and 10 mg/kg).[5][7] The control group receives the vehicle only.

-

Worm Expulsion Rate (WER) - Optional: Collect stools from each mouse for up to 72 hours after treatment. Recover and count the number of expelled worms.[5][7]

-

Worm Burden Reduction (WBR): Seven days post-treatment, euthanize all mice.[5][7] Dissect the gastrointestinal tract and carefully collect and count the worms remaining in the gut.[5][7]

-

Data Analysis:

-

Calculate the total worm burden for each mouse (expelled worms + remaining worms).

-

Calculate the Worm Burden Reduction (WBR) for each dose group using the formula: WBR (%) = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

-

Plot the dose-response curve (Dose vs. WBR) and use a suitable statistical model (e.g., probit or logit analysis) to calculate the ED50 value.

-

References

- 1. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of this compound Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Activity of this compound monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Anthelmintic Effects of Oxantel Pamoate using Motility and Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel Pamoate is a tetrahydropyrimidine derivative with potent anthelmintic activity, particularly against whipworms such as Trichuris trichiura and its murine model equivalent, Trichuris muris. Its primary mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells, leading to spastic paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.[1] Accurate assessment of the anthelmintic efficacy of this compound in vitro is crucial for drug screening, resistance monitoring, and understanding its pharmacological profile. This document provides detailed application notes and protocols for conducting motility and viability assays to evaluate the effects of this compound on parasitic helminths.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various helminths from in vitro and in vivo studies.

Table 1: In Vitro Motility Inhibition of this compound against Various Helminths

| Helminth Species | Developmental Stage | IC50 (µg/mL) | Author, Year |

| Trichuris muris | First-stage larvae (L1) | 0.05 | Tritten et al., 2013[2] |

| Trichuris muris | Fourth-stage larvae (L4) | 2.35 | Keiser et al., 2013[3] |

| Necator americanus | Adult | 11.80 | Keiser et al., 2013[4] |

Table 2: In Vivo Efficacy of this compound against Trichuris muris

| Parameter | Value | Author, Year |

| ED50 | 4.7 mg/kg | Keiser et al., 2013[3][5] |

| Worm Burden Reduction (at 10 mg/kg) | 92.5% | Keiser et al., 2013[3] |

| Worm Expulsion Rate (at 10 mg/kg) | 88.4% | Keiser et al., 2013[3] |

Signaling Pathway of this compound

This compound acts as a selective agonist of the N-type (nicotine-sensitive) nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes. This interaction leads to the opening of the ion channel, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The persistent depolarization results in spastic paralysis of the worm.

References

- 1. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.5. Motility assays using the wMicroTracker [bio-protocol.org]

- 4. journals.plos.org [journals.plos.org]

- 5. invivobiosystems.com [invivobiosystems.com]

Application Notes and Protocols for Measuring Worm Burden Reduction in Oxantel Pamoate Treated Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of Oxantel Pamoate in reducing worm burden in a murine model of Trichuris muris infection. The protocols outlined below are essential for preclinical drug development and research into novel anthelmintic therapies.

Introduction

This compound is an anthelmintic drug effective against whipworms (Trichuris spp.). It functions as a selective nicotinic acetylcholine receptor (nAChR) antagonist in the parasite, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][2] Accurate measurement of worm burden reduction is critical for evaluating the in vivo efficacy of this compound and other candidate anthelmintics. The following protocols describe standard techniques for quantifying worm burden in mice infected with Trichuris muris, a widely used model for human trichuriasis.[3]

Data Presentation: Efficacy of this compound against Trichuris muris

The following tables summarize the quantitative data on the efficacy of a single oral dose of this compound in T. muris-infected mice.

Table 1: In Vivo Efficacy of this compound Monotherapy against Trichuris muris

| Dosage (mg/kg) | Worm Burden Reduction (WBR %) | Worm Expulsion Rate (WER %) |

| 10 | 92.5 | 88.4 |

| 5 | 81.1 | 78.2 |

| 2.5 | 13.5 | 24.3 |

| 1 | 0 | 1.5 |

Data sourced from Keiser et al., 2013.[4][5][6]

Table 2: ED₅₀ of this compound and Other Anthelmintics against Trichuris muris

| Drug | ED₅₀ (mg/kg) |

| This compound | 4.7 |

| Albendazole | 345 |

| Mebendazole | 79 |

| Levamisole | 46 |

| Pyrantel Pamoate | >300 |

| Ivermectin | 4 |

Data compiled from Keiser et al., 2013.[4][7]

Experimental Protocols

Trichuris muris Infection Model

A standardized infection protocol is crucial for reproducible results.

Materials:

-

Specific-pathogen-free mice (e.g., C57BL/6 for a resistant phenotype, AKR/J for a susceptible phenotype)[8][9]

-

Embryonated Trichuris muris eggs

-

Oral gavage needles

-

Sterile water or PBS

Protocol:

-

Maintain mice under controlled laboratory conditions.

-

To establish a chronic infection, infect mice by oral gavage with approximately 200-400 embryonated T. muris eggs suspended in sterile water.[10] For a trickle infection model that may more closely mimic natural exposure, mice can be infected weekly with a low dose of eggs (e.g., 20 eggs) for several weeks.[11][12]

-

The infection will establish over a period of several weeks, with adult worms residing in the cecum. The prepatent period (time to egg production) is approximately 35 days.[13]

References

- 1. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trichuris muris and comorbidities – within a mouse model context | Parasitology | Cambridge Core [cambridge.org]

- 4. Activity of this compound Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Activity of this compound Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trichuris muris Infection: A Model of Type 2 Immunity and Inflammation in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trickle infection and immunity to Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trickle infection and immunity to Trichuris muris | PLOS Pathogens [journals.plos.org]

- 13. Whip-LAMP: a novel LAMP assay for the detection of Trichuris muris-derived DNA in stool and urine samples in a murine experimental infection model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Novel Synergistic Compounds with Oxantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel Pamoate is an anthelmintic drug effective against nematode infections. Its primary mechanism of action is the activation of nicotinic acetylcholine receptors (nAChRs) in the muscle of these parasites, leading to spastic paralysis and subsequent expulsion from the host.[1][2] The development of drug resistance and the need for improved efficacy against certain helminths necessitate the exploration of synergistic drug combinations. High-throughput screening (HTS) offers a robust methodology for identifying compounds that enhance the therapeutic effects of this compound.

These application notes provide detailed protocols for a high-throughput screening campaign to identify novel compounds that act synergistically with this compound. The focus is on a model organism-based phenotypic screen, which is a common and effective approach in anthelmintic drug discovery.[3][4][5][6]

Signaling Pathway of this compound

This compound acts as a selective agonist of a novel acetylcholine receptor subtype in whipworms.[7] This activation leads to depolarization of the muscle cell membrane, causing a sustained muscle contraction and spastic paralysis of the worm.[1][2][8]

Caption: Simplified signaling pathway of this compound in nematode muscle cells.

High-Throughput Screening (HTS) Workflow

The following diagram outlines the workflow for a primary high-throughput screen to identify synergistic compounds with this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. Preclinical and Clinical Characteristics of the Trichuricidal Drug this compound and Clinical Development Plans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Troubleshooting & Optimization

Optimizing Oxantel Pamoate Dosage for Maximum Efficacy in T. muris Infected Mice: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oxantel pamoate dosage for maximum efficacy in Trichuris muris infected mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the effective dosage range for this compound monotherapy against T. muris in mice?

A1: this compound demonstrates high efficacy against T. muris in mice. A single oral dose of 10 mg/kg has been shown to achieve a worm burden reduction of 92.5% and a worm expulsion rate of 88.4%.[1][2] The calculated median effective dose (ED50) is approximately 4.7 mg/kg.[1][3][4][5] Doses as low as 5 mg/kg still show significant efficacy, while a 1 mg/kg dose has a negligible effect.[1][2]

Q2: How does the efficacy of this compound compare to other standard anthelmintics against T. muris?

A2: this compound has a significantly lower ED50 value against T. muris in vivo compared to other commonly used anthelmintics. For instance, the ED50 for albendazole is 345 mg/kg, for mebendazole is 79 mg/kg, and for levamisole is 46 mg/kg, highlighting the potent trichuricidal properties of this compound.[1][6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective N-subtype nicotinic acetylcholine receptor (nAChR) agonist.[1][6][7] It acts locally in the gastrointestinal tract, binding to the parasite's nAChRs. This binding leads to spastic paralysis of the worm, resulting in its expulsion from the host.[7]

Q4: Is intraperitoneal administration of this compound effective?

A4: No, intraperitoneal administration of this compound at a dose of 10 mg/kg has been shown to be inactive against T. muris.[1][2] This suggests that the drug does not act systemically to kill the worms.[1]

Q5: Are there any synergistic or antagonistic effects when combining this compound with other anthelmintics?

A5: Yes, combination therapy studies have revealed both synergistic and antagonistic interactions. A highly synergistic effect was observed with the combination of this compound and mebendazole.[1][3][4][5] Conversely, combinations with albendazole, levamisole, and ivermectin showed antagonistic effects in vivo.[1][3][4][5][6]

Troubleshooting Guide

Issue 1: Lower than expected efficacy at a given dosage.

-

Possible Cause: Improper drug administration.

-

Solution: Ensure the full single oral dose is administered correctly. The drug should be formulated in a suitable vehicle (e.g., 7% Tween-80 and 3% ethanol in distilled water) to ensure proper suspension and delivery.

-

-

Possible Cause: Variation in mouse strain or T. muris isolate.

-

Solution: Be aware that host genetics and parasite strain can influence drug efficacy. Ensure consistency in the mouse strain and parasite source throughout the experiments.

-

-

Possible Cause: Incorrect timing of treatment.

-

Solution: Administer treatment at a consistent time point post-infection. Studies have shown efficacy when treatment is given on day 41 post-infection.[1]

-

Issue 2: High variability in worm burden between individual mice in the same treatment group.

-

Possible Cause: Inconsistent infection load.

-

Solution: Standardize the infection protocol to ensure each mouse receives a similar number of infective eggs.

-

-

Possible Cause: Inaccurate worm counting.

-

Solution: Carefully collect and count both expelled worms (in feces for up to 72 hours post-treatment) and remaining worms in the gut at the time of dissection (e.g., 7 days post-treatment) to accurately determine the total worm burden and reduction rates.[1]

-

Data Presentation

Table 1: Efficacy of Oral this compound Monotherapy against T. muris in Mice

| Dosage (mg/kg) | Worm Burden Reduction (WBR %) | Worm Expulsion Rate (WER %) |

| 10 | 92.5 | 88.4 |

| 5 | 81.1 | 78.2 |

| 2.5 | 13.5 | 24.3 |

| 1 | 0 | 1.5 |

Data sourced from Keiser et al., 2013.[1][2]

Table 2: In Vivo Efficacy (ED50) of this compound vs. Other Anthelmintics against T. muris

| Drug | ED50 (mg/kg) |

| This compound | 4.7 |

| Ivermectin | 4 |

| Levamisole | 46 |

| Mebendazole | 79 |

| Albendazole | 345 |

| Pyrantel Pamoate | >300 |

Data sourced from Keiser et al., 2013.[1][6]

Experimental Protocols

1. T. muris Infection of Mice

This protocol describes the procedure for establishing a T. muris infection in mice for subsequent drug efficacy studies.

-

Animals: Use an appropriate mouse strain (e.g., female C57BL/10 mice).

-

Infection: Each mouse is infected orally with approximately 200 embryonated T. muris eggs.

-

Confirmation of Infection: On day 40 post-infection (p.i.), check for the presence of eggs in the feces of each animal to confirm successful infection.[1]

2. This compound Dosing and Efficacy Assessment

This protocol outlines the steps for administering this compound and evaluating its efficacy.

-

Drug Preparation: Prepare a suspension of this compound in a vehicle of 7% Tween-80 and 3% ethanol in distilled water.

-

Treatment: On day 41 p.i., administer a single oral dose of the prepared this compound suspension to the infected mice.[1]

-

Collection of Expelled Worms: Collect feces from each mouse for up to 72 hours post-treatment and count the number of expelled worms.[1]

-

Assessment of Remaining Worms: On day 7 post-treatment, euthanize the mice and collect and count the worms remaining in the gut.[1]

-

Calculation of Efficacy:

-

Worm Burden Reduction (WBR %): Calculated as 100 × (1 − (mean number of worms in treated group / mean number of worms in untreated control group)).

-

Worm Expulsion Rate (WER %): Calculated as 100 × (mean number of expelled worms / (mean number of expelled worms + mean number of remaining worms)).

-

Visualizations

Caption: Experimental workflow for assessing this compound efficacy.

Caption: Mechanism of action of this compound on T. muris.

References

- 1. Activity of this compound Monotherapy and Combination Chemotherapy against Trichuris muris and Hookworms: Revival of an Old Drug | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Activity of this compound monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of this compound monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 6. journals.plos.org [journals.plos.org]